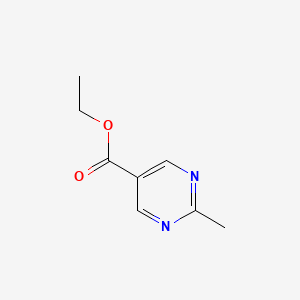

Ethyl 2-methylpyrimidine-5-carboxylate

Descripción general

Descripción

Ethyl 2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, and a carboxylate group attached to the ring. The ethyl group is attached to the carboxylate function, and a methyl group is substituted at the second position of the pyrimidine ring .

Synthesis Analysis

The synthesis of ethyl 2-methylpyrimidine-5-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, starting from diethyl 2-(ethox

Aplicaciones Científicas De Investigación

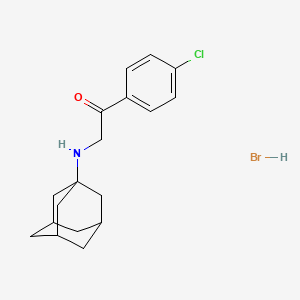

Synthesis and Pharmacological Properties

Ethyl 2-methylpyrimidine-5-carboxylate is used in synthesizing various derivatives with pharmacological properties. For instance, its reactions with thioureas and differently substituted compounds have led to derivatives with analgesic, anti-inflammatory, and immunosuppressive activities (Malinka, Zawisza, & Zajac, 1989).

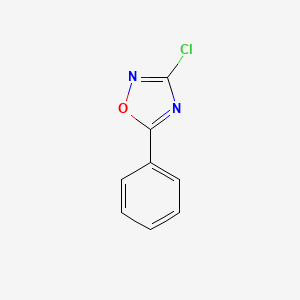

Antimicrobial Activity

This compound has been instrumental in the synthesis of pyrimidine glycosides, which have been evaluated for their antimicrobial activities. The structures of these compounds were confirmed through spectral data and have shown promise in this field (El‐Sayed et al., 2008).

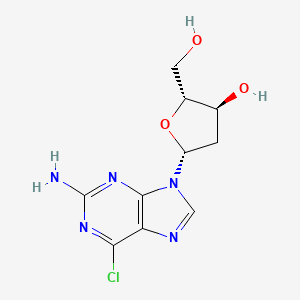

Potential in HIV-1 Protease Inhibition

Ethyl 2-methylpyrimidine-5-carboxylate has been used in synthesizing potential HIV-1 protease inhibitors. These compounds have been studied using molecular docking to evaluate their interaction mechanisms with HIV-1 Protease receptors (Pekparlak et al., 2020).

Synthesis of High-Yield Derivatives

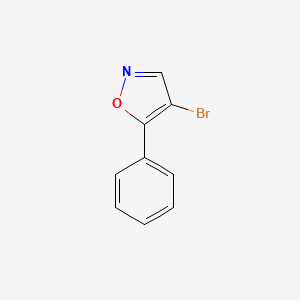

Synthesis of Pharmacologically Active Molecules

Its role in the synthesis of pharmacologically active molecules, like CK2 inhibitors, showcases its importance in medicinal chemistry. Its high regioselectivity in reactions is particularly noteworthy (Regan et al., 2012).

Safety and Hazards

The safety information available indicates that Ethyl 2-methylpyrimidine-5-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Propiedades

IUPAC Name |

ethyl 2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCUHRIIVIPBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562450 | |

| Record name | Ethyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methylpyrimidine-5-carboxylate | |

CAS RN |

2134-38-5 | |

| Record name | Ethyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

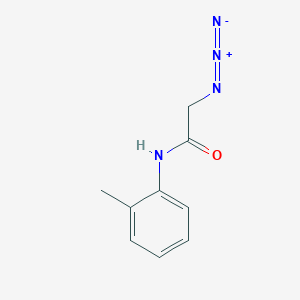

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)